4'-Ethoxy-2-hydroxyacetophenone
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Overview
Description
4’-Ethoxy-2-hydroxyacetophenone is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is characterized by the presence of an ethoxy group (-OCH2CH3) and a hydroxy group (-OH) attached to an acetophenone backbone. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Ethoxy-2-hydroxyacetophenone can be synthesized through several methods. One common approach involves the reaction of 4’-hydroxyacetophenone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the ethylation of the hydroxy group to form 4’-ethoxy-2-hydroxyacetophenone .
Industrial Production Methods: Industrial production of 4’-ethoxy-2-hydroxyacetophenone often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Ethoxy-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
4’-Ethoxy-2-hydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-ethoxy-2-hydroxyacetophenone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
4’-Ethoxy-2-hydroxyacetophenone can be compared with other similar compounds such as:
4’-Hydroxyacetophenone: Lacks the ethoxy group, making it less lipophilic.
2’-Hydroxy-4’-methoxyacetophenone: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
2’-Hydroxy-5’-methylacetophenone: The presence of a methyl group alters its steric and electronic properties
These comparisons highlight the unique properties of 4’-ethoxy-2-hydroxyacetophenone, such as its enhanced lipophilicity and specific reactivity patterns.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C10H12O3/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,11H,2,7H2,1H3 |
InChI Key |
BMQKKDCKAOUIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CO |
Origin of Product |
United States |
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